2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine
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Overview
Description
2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is fused with a thieno[3,2-c]pyridine ring system, and a cyclopropyl group attached to the pyrazine ring. The intricate structure of this compound makes it a valuable subject for research in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-c]pyridine intermediate. This intermediate can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Next, the pyrazolo[1,5-a]pyrazine core is constructed via a condensation reaction between a hydrazine derivative and a suitable diketone or ketoester. The cyclopropyl group is then introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst such as rhodium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and structure-activity relationships.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its structural features may allow it to interact with various biological targets, making it a promising lead compound for drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Thieno[2,3-b]pyridine: A related compound with a thieno[2,3-b]pyridine ring system.
Cyclopropylpyrazole: A simpler compound with a cyclopropyl group attached to a pyrazole ring.
Uniqueness
2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine is unique due to its combination of a pyrazolo[1,5-a]pyrazine core with a thieno[3,2-c]pyridine ring and a cyclopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its potential for diverse chemical reactions and applications in various scientific fields further highlights its uniqueness.
Properties
IUPAC Name |
5-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-11(1)13-9-14-16(17-5-7-20(14)18-13)19-6-3-15-12(10-19)4-8-21-15/h4-5,7-9,11H,1-3,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMFWMDIUIEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC5=C(C4)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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